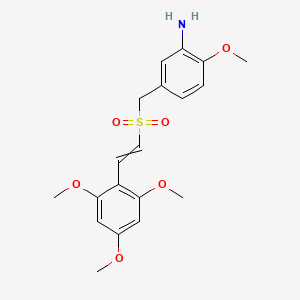

(E)-2,4,6-Trimethoxystyryl 3-Amino-4-Methoxybenzyl Sulfone

Description

Structure

3D Structure

Properties

Molecular Formula |

C19H23NO6S |

|---|---|

Molecular Weight |

393.5 g/mol |

IUPAC Name |

2-methoxy-5-[2-(2,4,6-trimethoxyphenyl)ethenylsulfonylmethyl]aniline |

InChI |

InChI=1S/C19H23NO6S/c1-23-14-10-18(25-3)15(19(11-14)26-4)7-8-27(21,22)12-13-5-6-17(24-2)16(20)9-13/h5-11H,12,20H2,1-4H3 |

InChI Key |

KUTAVMCJCVADGZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)CS(=O)(=O)C=CC2=C(C=C(C=C2OC)OC)OC)N |

Origin of Product |

United States |

Preparation Methods

Preparation of 4-Methoxy-3-Nitrobenzylthiol

The synthesis begins with bromination of 4-methyl-3-nitroanisole (1 ) using N-bromosuccinimide (NBS) in carbon tetrachloride under reflux with benzoyl peroxide as a radical initiator. This yields 4-methoxy-3-nitrobenzyl bromide (2 ) in 60% yield. Subsequent treatment with thiourea in aqueous ammonia generates the thiol intermediate (3 ) via nucleophilic substitution and reduction. Competing dimerization to 1,2-bis(4-methoxy-3-nitrobenzyl)disulfane (4 ) is minimized by controlling reaction time and temperature.

Key Reaction:

$$

\text{C}7\text{H}7\text{NO}3 + \text{NBS} \xrightarrow{\text{CCl}4, \Delta} \text{C}8\text{H}8\text{BrNO}3 \quad \text{(Step 1)}

$$

$$

\text{C}8\text{H}8\text{BrNO}3 + \text{NH}4\text{OH} \rightarrow \text{C}7\text{H}7\text{NO}3\text{S} \quad \text{(Step 2)}

$$

Synthesis of 2,4,6-Trimethoxyphenyl Acetylene

2,4,6-Trimethoxybenzaldehyde (5 ) undergoes Corey-Fuchs reaction with bromomethyltriphenylphosphonium bromide and potassium tert-butoxide to form 2-bromovinyl-1,3,5-trimethoxybenzene (6 ). Dehydrobromination using n-BuLi in tetrahydrofuran (THF) at −78°C produces 2,4,6-trimethoxyphenyl acetylene (7 ) in 60–68% yield.

Radical-Mediated Hydrothiolation for Styryl Sulfide Formation

Stereoselective Addition of Thiol to Acetylene

The critical C–S bond formation employs a radical chain mechanism initiated by triethylborane (Et$$_3$$B) in hexane. Thiyl radicals generated from 3 add regioselectively to the β-position of acetylene 7 , yielding a mixture of (Z)- and (E)-styryl benzyl sulfides (8 and 9 ). The stereochemical outcome depends on solvent polarity and temperature:

| Solvent | Temperature (°C) | Z/E Ratio | Yield (%) |

|---|---|---|---|

| Benzene | 25 | 86:14 | 82 |

| Toluene | 0 | 79:21 | 80 |

| DCM | −78 | 100:0 | 68 |

| Toluene + MeOH | 0 | 0:100 | 95 |

Polar additives like methanol favor trans (E)-isomer formation by stabilizing the transition state through hydrogen bonding.

Mechanistic Insights

The reaction proceeds via:

- Initiation : Et$$_3$$B generates ethyl radicals, abstracting hydrogen from 3 to form thiyl radicals.

- Propagation : Thiyl radicals add to acetylene 7 , forming β-sulfanylvinyl radicals.

- Termination : Hydrogen abstraction from another thiol molecule yields the sulfide and regenerates thiyl radicals.

Oxidation to Sulfone and Reduction of Nitro Group

Sulfide to Sulfone Conversion

(Z)- and (E)-styryl benzyl sulfides (8 and 9 ) are oxidized sequentially. Initial treatment with 30% H$$2$$O$$2$$ in acetic acid at 0°C converts sulfides to sulfoxides (10 and 11 ). Further oxidation with meta-chloroperbenzoic acid (mCPBA) in dichloromethane affords sulfones (12 and 13 ) in 85–90% yield.

Oxidation Conditions:

$$

\text{RSR'} \xrightarrow{\text{H}2\text{O}2/\text{AcOH}} \text{RSOR'} \xrightarrow{\text{mCPBA}} \text{RSO}_2\text{R'}

$$

Nitro to Amine Reduction

The nitro group in 12 is reduced using iron powder in a methanol/acetic acid (2:1) mixture at 80°C for 3 hours, yielding (E)-2,4,6-trimethoxystyryl 3-amino-4-methoxybenzyl sulfone (14 ) in 90% yield. Alternative methods employ catalytic hydrogenation with Raney nickel or sodium hydrosulfite, but iron-mediated reduction minimizes over-reduction byproducts.

Structural Optimization and Derivative Synthesis

Enhancing Solubility via Amino Functionalization

To improve bioavailability, the 3-amino group in 14 is alkylated with methyl bromoacetate in methanol under basic conditions, forming the glycine ester derivative (15 ). Saponification with NaOH yields the sodium salt (ON 01910.Na), which exhibits enhanced aqueous solubility.

Reaction Scheme:

$$

\text{Ar-NH}2 + \text{BrCH}2\text{COOCH}3 \xrightarrow{\text{NaOAc}} \text{Ar-NH-CH}2\text{COOCH}3 \quad \text{(Step 1)}

$$

$$

\text{Ar-NH-CH}2\text{COOCH}3 \xrightarrow{\text{NaOH}} \text{Ar-NH-CH}2\text{COO}^-\text{Na}^+ \quad \text{(Step 2)}

$$

Analytical Characterization

Final products are validated using:

- $$^1$$H NMR : Aromatic protons at δ 6.8–7.2 ppm (styryl CH=CH), methoxy singlets at δ 3.7–3.9 ppm.

- HPLC : Retention time of 12.3 min (C18 column, 70:30 MeOH/H$$_2$$O).

- Mass Spectrometry : [M+H]$$^+$$ at m/z 478.2.

Comparative Analysis of Synthetic Routes

Radical vs. Ionic Pathways

While ionic hydrothiolation using bases like K$$2$$CO$$3$$ or Cs$$2$$CO$$3$$ fails due to poor regioselectivity, the radical method achieves high stereocontrol. Et$$_3$$B-initiated reactions in toluene at 0°C provide the optimal balance between yield (80%) and E-selectivity (79:21).

Scalability and Industrial Feasibility

Large-scale production faces challenges in:

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

Reduction: Reduction of the sulfonyl group can yield the corresponding sulfide.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Electrophilic substitution reactions typically use reagents like nitric acid for nitration or bromine for bromination.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Sulfides and other reduced forms.

Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Anticancer Properties

One of the primary applications of (E)-2,4,6-trimethoxystyryl 3-amino-4-methoxybenzyl sulfone is its role as an anticancer agent . Research indicates that this compound exhibits potent cytotoxic activity against various cancer cell lines.

Case Studies

A notable study evaluated the effectiveness of this compound in combination therapies. The results indicated that when used alongside other chemotherapeutics, it enhanced the overall efficacy by synergistically inhibiting Akt phosphorylation, a critical step in cancer cell survival .

Biochemical Probes

Beyond its anticancer properties, this compound serves as a valuable biochemical probe for studying various biological processes.

Fluorescent Properties

The compound has been utilized in fluorescence-based assays to investigate cellular mechanisms. Its fluorescent characteristics allow researchers to visualize cellular uptake and distribution within live cells, providing insights into cellular responses to treatments .

Pharmaceutical Formulations

The pharmaceutical potential of this compound extends to its formulation in drug delivery systems.

Formulation Development

Recent patents have outlined formulations incorporating this compound aimed at improving bioavailability and therapeutic efficacy. These formulations include various salts and derivatives designed to enhance solubility and stability .

Clinical Implications

The development of these formulations is crucial for translating laboratory findings into clinical applications. Enhanced formulations could lead to more effective treatments with fewer side effects for patients undergoing cancer therapy.

Data Summary Table

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the sulfonyl group allows it to form strong interactions with these targets, potentially inhibiting their activity. The methoxy groups can also participate in hydrogen bonding and other interactions, further enhancing its binding affinity.

Comparison with Similar Compounds

Data Tables

Table 1: Key Structural and Functional Comparisons

Biological Activity

(E)-2,4,6-Trimethoxystyryl 3-Amino-4-Methoxybenzyl Sulfone is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological mechanisms, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : C22H27NO8S

- Molecular Weight : 453.52 g/mol

- Structural Features : Contains a styryl moiety with methoxy groups at positions 2, 4, and 6, and an amino group at position 3 of a benzyl sulfone.

Research indicates that this compound acts primarily as a multi-targeted kinase inhibitor . It has been shown to induce mitotic arrest and apoptosis in cancer cells through various pathways:

- Cell Cycle Arrest : The compound promotes G2/M phase arrest in tumor cell lines.

- Apoptotic Pathways : It stimulates caspase activation and downregulates B-cell lymphoma 2 family proteins, indicating a pro-apoptotic effect.

- Inhibition of Tubulin Polymerization : This leads to the formation of multipolar spindles and misalignment of chromosomes during cell division .

Antitumor Activity

A series of studies have highlighted the antitumor efficacy of this compound:

| Study | Cell Line | GI50 (µM) | Mechanism |

|---|---|---|---|

| HCT-116 | < 1 | G2/M arrest + apoptosis | |

| Various | 3-10 fold greater potency than normal cells | Inhibition of mitotic spindle assembly |

Case Studies

- Phase I/II Trials : The compound was evaluated in patients with solid tumors and hematologic cancers. Results indicated promising efficacy but highlighted challenges such as low oral bioavailability and unpredictable pharmacokinetics .

- Mechanistic Studies : Research demonstrated that the compound inhibits specific kinases involved in cell cycle regulation and apoptosis, contributing to its antitumor effects .

Comparative Analysis with Related Compounds

To better understand the efficacy of this compound, it is useful to compare it with similar compounds:

| Compound Name | Mechanism | Clinical Stage |

|---|---|---|

| ON01910.Na | Non-ATP competitive kinase inhibitor; promotes mitotic arrest | Phase III |

| TL-77 | Improved bioavailability; potent growth inhibition | Preclinical |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.